
BMS-767778
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Overview
Description
BMS-767778 is a DPP-4 inhibitor potentially for the treatment of type 2 diabetes.
Scientific Research Applications
Clinical Trials
BMS-767778 underwent various clinical trials to assess its safety, efficacy, and pharmacokinetics. One notable study was a randomized, double-blind, placebo-controlled trial that evaluated the compound's safety and tolerability in healthy subjects and individuals with type 2 diabetes. The study aimed to determine the pharmacokinetic profile of this compound and its effects on glycemic control .
Key Findings from Clinical Trials
Applications in Diabetes Management
Though this compound has been discontinued, its research contributes to the broader understanding of DPP-4 inhibitors and their role in diabetes management. Insights gained from studies involving this compound can inform future drug development strategies targeting similar pathways.
Comparative Analysis with Other DPP-4 Inhibitors
This compound can be compared to other DPP-4 inhibitors such as sitagliptin and saxagliptin, which are currently available on the market. These comparisons can highlight differences in efficacy, safety profiles, and patient outcomes.
Compound | Efficacy | Safety Profile | Notes |
---|---|---|---|
This compound | Limited efficacy; discontinued | Generally well-tolerated | Discontinued due to unmet efficacy endpoints |
Sitagliptin | Effective in reducing HbA1c levels | Mild adverse effects | Widely used; established safety profile |
Saxagliptin | Effective; lower risk of hypoglycemia | Similar mild adverse effects | Used in combination therapies |
Properties
CAS No. |
915729-95-2 |
---|---|
Molecular Formula |
C19H20Cl2N4O2 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-[3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C19H20Cl2N4O2/c1-10-13(7-22)17(12-5-4-11(20)6-14(12)21)18-15(23-10)8-25(19(18)27)9-16(26)24(2)3/h4-6H,7-9,22H2,1-3H3 |
InChI Key |
PECDPZCIECMGCM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=N1)CN(C2=O)CC(=O)N(C)C)C3=C(C=C(C=C3)Cl)Cl)CN |
Canonical SMILES |
CC1=C(C(=C2C(=N1)CN(C2=O)CC(=O)N(C)C)C3=C(C=C(C=C3)Cl)Cl)CN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-767778; BMS 767778; BMS767778. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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